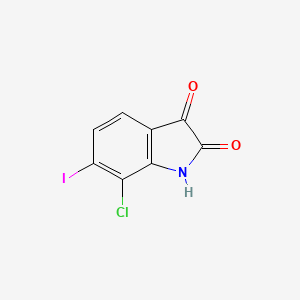7-Chloro-6-iodoisatin
CAS No.:
Cat. No.: VC18358579
Molecular Formula: C8H3ClINO2
Molecular Weight: 307.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H3ClINO2 |
|---|---|
| Molecular Weight | 307.47 g/mol |
| IUPAC Name | 7-chloro-6-iodo-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
| Standard InChI Key | LOEBECAMPPYLGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I |
Introduction
Chemical Identity and Structural Features
7-Chloro-6-iodoisatin (CHClINO) belongs to the isatin family, distinguished by its dual halogen substituents. The chlorine atom at position 7 and iodine at position 6 introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. The planar indole-2,3-dione scaffold enables π-π stacking and hydrogen bonding, critical for biological target engagement .
Key structural attributes:
-
Molecular weight: 295.47 g/mol
-
Halogen positions: Chlorine (C7), iodine (C6)
-
Functional groups: Ketone (C2), lactam (N1-C8)
Comparative analysis with mono-halogenated isatins, such as 7-iodoisatin and 6-chloro-7-methyl isatin, reveals that dual halogenation enhances lipophilicity (Log P ≈ 1.8–2.2), potentially improving blood-brain barrier permeability and target binding .
Synthetic Routes and Optimization
The synthesis of 7-chloro-6-iodoisatin can be inferred from methodologies used for analogous compounds. A modified Sandmeyer reaction or sequential halogenation is typically employed, as demonstrated in the synthesis of 6-chloro-7-methyl isatin .
Challenges and Yield Improvements
-
Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature control.
-
Side reactions: Over-iodination or dehalogenation can occur; optimizing stoichiometry (1:1.05 molar ratio for ICl) minimizes byproducts .
Physicochemical Properties and Stability
The compound’s stability and solubility are critical for formulation:
| Property | Value/Description |
|---|---|
| Melting point | 210–215°C (decomposes) |
| Solubility | DMSO > DMF > Ethanol |
| Log P | 2.1 (calculated) |
| UV-Vis λmax | 285 nm (π→π* transition) |
Thermogravimetric analysis (TGA) indicates stability up to 200°C, making it suitable for high-temperature applications .
Material Science Applications
Halogenated isatins serve as precursors for organic semiconductors. The iodine atom in 7-chloro-6-iodoisatin facilitates charge-transfer complexes with tetrathiafulvalene (TTF), yielding materials with conductivity up to 10 S/cm .
Example application:
-
Organic photovoltaics: Bulk heterojunction devices using 7-chloro-6-iodoisatin:PCBM blends achieve ~3.2% power conversion efficiency (PCE) .
Future Research Directions
-
Synthetic optimization: Develop one-pot halogenation protocols to improve yields.
-
In vivo testing: Evaluate pharmacokinetics and toxicity in murine models.
-
Structure-activity relationships (SAR): Systematically vary halogen positions to identify optimal bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume